Fmoc-L-Homocyclohexylalanine
Description
Contextualizing Fmoc-L-Homocyclohexylalanine within Unnatural Amino Acid Frameworks
Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. cpcscientific.com These synthetic or naturally occurring non-proteinogenic amino acids are powerful tools in chemical biology and drug discovery. cpcscientific.comnih.gov Their incorporation into peptides can introduce novel chemical functionalities, conformational constraints, and resistance to enzymatic degradation. cpcscientific.com this compound is a prime example of a UAA, valued for its ability to increase the hydrophobicity and stability of peptides. chemimpex.com
The use of UAAs like this compound allows researchers to systematically probe structure-activity relationships in peptides. nih.gov By replacing natural amino acids with UAAs, scientists can fine-tune the pharmacological properties of peptide-based drug candidates, leading to improved efficacy and selectivity. nih.gov
Historical Development and Evolution of Fmoc Chemistry in Peptide Synthesis Research
The synthesis of peptides has been a long-standing challenge for organic chemists, primarily due to the need to control the formation of peptide bonds between specific amino acids in a defined sequence. publish.csiro.auresearchgate.net A major breakthrough in this field was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a technology that has been continuously refined. publish.csiro.auresearchgate.net
A pivotal moment in the evolution of SPPS was the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com The Fmoc group is used to temporarily protect the N-terminus of an amino acid. lgcstandards.com In Fmoc-based SPPS, the peptide chain is assembled step-by-step while attached to a solid resin support. lgcstandards.com The Fmoc group is cleaved at each step using a mild base, typically piperidine (B6355638), allowing for the addition of the next Fmoc-protected amino acid. lgcstandards.com This method offers a gentler alternative to the previously dominant tert-butyloxycarbonyl (Boc) chemistry, which required harsh acidic conditions for deprotection. publish.csiro.aunih.gov
The adoption of Fmoc chemistry became widespread in the 1990s, with a significant shift observed in research laboratories from Boc- to Fmoc-based methods. nih.gov This transition was driven by the milder reaction conditions of Fmoc chemistry, which are more compatible with sensitive amino acid side chains and modifications, and the improved quality of the synthesized peptides. nih.govnih.gov The development of high-quality Fmoc-protected amino acids, including unnatural derivatives like this compound, has made a wide range of peptide derivatives readily accessible for research. scispace.comnih.gov
Fundamental Academic Significance of this compound in Peptide Science
The academic significance of this compound lies in its utility as a building block for creating peptides with tailored properties for various research applications. chemimpex.com Its incorporation into peptide sequences serves several key purposes in peptide science and medicinal chemistry.
Enhancing Hydrophobicity and Stability: The cyclohexyl side chain of homocyclohexylalanine significantly increases the hydrophobicity of a peptide. chemimpex.com This property can be crucial for enhancing the interaction of the peptide with hydrophobic pockets in target proteins or for improving its ability to cross cell membranes. Furthermore, the unnatural structure can confer resistance to proteolytic enzymes, thereby increasing the in vivo stability and half-life of the peptide. cpcscientific.com
Probing Structure-Activity Relationships: By systematically replacing natural amino acids with this compound, researchers can investigate the role of hydrophobicity and steric bulk at specific positions within a peptide sequence. This allows for a detailed exploration of the structure-activity relationship (SAR) of bioactive peptides, providing insights into the molecular determinants of their biological function. nih.gov
Drug Discovery and Development: In medicinal chemistry, this compound is a valuable tool for the design of novel therapeutic peptides. chemimpex.com Its ability to enhance bioactivity and stability makes it an attractive component for developing new drugs. chemimpex.com For instance, the incorporation of homocyclohexylalanine has been explored in the synthesis of analogues of naturally occurring bioactive peptides to improve their pharmacological profiles. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 269078-73-1 | chemimpex.com |
| Molecular Formula | C25H29NO4 | chemimpex.com |
| Molecular Weight | 407.52 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Purity | ≥ 99% (Chiral HPLC) | chemimpex.com |
| Optical Rotation | [a]20D = -8 ± 1 º (C=1 in DMF) | chemimpex.com |
| Storage Conditions | 2-8°C, Sealed in dry | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589224 | |
| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-73-1 | |
| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Fmoc L Homocyclohexylalanine and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Strategies Employing Fmoc-L-Homocyclohexylalanine
Solid-phase peptide synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, and the Fmoc/tBu strategy is a widely adopted approach. iris-biotech.demdpi.comnih.gov The incorporation of this compound into a growing peptide chain on a solid support follows the general principles of Fmoc-SPPS, but its unique structural features present specific considerations. chemimpex.com
Optimization of Coupling Reactions with this compound
The efficiency of the coupling reaction is paramount for the successful synthesis of high-purity peptides. Due to the steric hindrance imposed by the bulky cyclohexyl side chain of homocyclohexylalanine, the optimization of coupling conditions is crucial to ensure complete and efficient amide bond formation. sigmaaldrich.com
Standard coupling reagents used in peptide synthesis, such as phosphonium (B103445) and uronium salts, are effective for incorporating this compound. arkat-usa.orgnih.govsigmaaldrich.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) are commonly employed. sigmaaldrich.com The choice of coupling reagent and additives can significantly impact the reaction rate and minimize side reactions. For sterically hindered amino acids, more reactive activating agents are often preferred. sigmaaldrich.com
Microwave-assisted SPPS has emerged as a valuable technique to enhance the efficiency of coupling reactions, particularly for difficult sequences or sterically demanding amino acids. biorxiv.orgnii.ac.jp The application of microwave energy can accelerate the coupling of this compound, potentially reducing reaction times and improving yields. biorxiv.org Monitoring the reaction progress using techniques like refractive index measurements can help determine the optimal coupling time and ensure reaction completion. csic.es
Table 1: Recommended Coupling Reagents for this compound in SPPS
| Coupling Reagent | Additive | Base | Key Advantages |
| HATU | HOAt | DIPEA | High reactivity, effective for hindered couplings. sigmaaldrich.com |
| HBTU/TBTU | HOBt | DIPEA | Widely used, good performance. sigmaaldrich.com |
| PyBOP | HOBt | DIPEA | Generates OBt esters, suitable for routine SPPS. merckmillipore.com |
| DIC | OxymaPure | - | Carbodiimide-based, can reduce risk of some side reactions. nih.gov |
This table is a summary of generally recommended coupling reagents for sterically hindered amino acids and is applicable to this compound.
Role of Protecting Group Strategies (Fmoc-based) in this compound Integration
The Fmoc protecting group is central to the SPPS strategy for incorporating L-homocyclohexylalanine. chempep.comresearchgate.net Its key feature is its lability to a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like DMF, while being stable to the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. acs.orgmdpi.com This orthogonality is fundamental to the success of the Fmoc/tBu strategy. acs.org
The use of the Fmoc group allows for a modular and efficient step-wise elongation of the peptide chain. nih.gov After the coupling of this compound, the Fmoc group is removed to liberate the N-terminal amine of the newly incorporated residue, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. The progress of Fmoc deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct released into the solution. iris-biotech.de
Challenges and Innovations in SPPS of Peptides Containing this compound
The incorporation of this compound can present challenges characteristic of "difficult sequences," which are often associated with hydrophobic and sterically bulky amino acids. nih.gov The primary challenge is the tendency for peptide chains containing such residues to aggregate on the solid support, leading to incomplete coupling and deprotection reactions. sigmaaldrich.comnih.gov
Common Challenges in SPPS with this compound:
| Challenge | Description | Potential Mitigation Strategies |
| Peptide Aggregation | The hydrophobic nature of the cyclohexyl side chain can promote inter- and intra-chain aggregation, hindering reagent access. nih.gov | Use of specialized resins (e.g., PEG-based), chaotropic agents, elevated temperatures (microwave), or isopeptide backbone protection. sigmaaldrich.com |
| Slow Coupling Kinetics | The steric bulk of the side chain can slow down the rate of amide bond formation. sigmaaldrich.com | Employment of highly reactive coupling reagents (e.g., HATU), increased reagent excess, and longer coupling times or microwave heating. sigmaaldrich.combiorxiv.org |
| Incomplete Deprotection | Aggregation can also impede the removal of the Fmoc group, leading to deletion sequences. chempep.com | Use of stronger deprotection cocktails (e.g., with DBU) or extended deprotection times. acs.org |
| Diketopiperazine Formation | If homocyclohexylalanine is the second residue to be coupled, the dipeptide can cyclize and cleave from the resin. chempep.com | Use of bulky resins (e.g., 2-chlorotrityl chloride resin) or coupling of a pre-formed dipeptide. chempep.com |
Innovations to address these challenges include the use of advanced resin materials that improve solvation of the growing peptide chain and the development of novel, more efficient coupling and deprotection protocols. mdpi.comresearchgate.net The use of greener solvents in SPPS is also an area of active research to improve the sustainability of the process. acs.orgresearchgate.net
Solution-Phase Synthetic Approaches for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale production and for certain complex peptides where SPPS may be problematic. ethz.chnih.govbachem.com The synthesis of peptides containing this compound in solution follows the fundamental principles of LPPS, which involve the stepwise coupling of protected amino acid fragments in a suitable solvent, followed by purification after each step. bachem.com
A key challenge in solution-phase synthesis using the Fmoc group is the removal of the dibenzofulvene-piperidine adduct after deprotection, which can be difficult without a solid support. google.com Innovative approaches like the Group-Assisted Purification (GAP) strategy have been developed to simplify the purification process in solution-phase synthesis, making it more efficient and scalable. nih.gov This method involves the use of a purification-assisting auxiliary group that allows for easy separation of the desired peptide from reaction byproducts and excess reagents through simple extraction or precipitation. nih.gov
The general workflow for incorporating this compound in a solution-phase synthesis would involve:
Protection of the C-terminal amino acid.
Coupling of this compound using a suitable coupling reagent (e.g., TBTU, DCC) and a base in an organic solvent. nih.govbachem.com
Purification of the resulting dipeptide.
Deprotection of the Fmoc group.
Purification to remove deprotection byproducts.
Repetition of the coupling and deprotection steps until the desired peptide is assembled.
Chemo-Enzymatic Synthesis and Biocatalysis Applications of this compound
Chemo-enzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create efficient and environmentally friendly processes. d-nb.info While specific chemo-enzymatic methods for the direct synthesis of this compound are not widely reported, the enzymatic synthesis of its precursor, L-homocyclohexylalanine, is a feasible approach.
A promising enzymatic route is the use of transaminases. Transaminases can catalyze the asymmetric synthesis of chiral amines and amino acids from a keto acid precursor. nih.gov For L-homocyclohexylalanine, the corresponding keto acid, 2-oxo-4-cyclohexylbutanoic acid, could be converted to the desired L-amino acid with high enantioselectivity using an appropriate transaminase enzyme. This approach has been successfully demonstrated for the preparative synthesis of the structurally similar amino acid, L-homophenylalanine. nih.gov
Once the enantiopure L-homocyclohexylalanine is obtained enzymatically, it can be chemically protected with the Fmoc group using standard procedures, such as reaction with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) under basic conditions. researchgate.net
The applications of biocatalysis could also extend to the modification of peptides containing homocyclohexylalanine, although this remains an area for future exploration.
Stereochemical Control and Enantiopurity in the Synthesis of this compound
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry and ensuring the enantiopurity of this compound is of utmost importance. iupac.organu.edu.au The synthesis must yield the desired L-enantiomer with high enantiomeric excess (ee).
Stereoselective synthesis of L-homocyclohexylalanine can be achieved through various asymmetric synthesis strategies. iupac.org These methods often involve the use of a chiral auxiliary, a chiral catalyst, or starting from a chiral pool precursor. For instance, the alkylation of a chiral glycine (B1666218) equivalent or the asymmetric reduction of a dehydroamino acid precursor are common approaches to introduce the desired stereocenter. nih.gov The stereoselective synthesis of related structures like cyclohexylamine (B46788) derivatives has been reported and these methodologies could potentially be adapted. rsc.org
Once the enantiopure L-homocyclohexylalanine is synthesized, it is crucial to maintain its stereochemical integrity during the subsequent Fmoc protection step and its incorporation into peptides. Racemization can be a significant side reaction during peptide coupling, especially when using strong bases or elevated temperatures. researchgate.netsigmaaldrich.com
Factors Influencing Enantiopurity:
| Step | Potential for Racemization | Control Measures |
| Amino Acid Synthesis | Incomplete stereoselectivity in the key bond-forming step. | Use of highly efficient chiral catalysts or auxiliaries, optimization of reaction conditions. nih.gov |
| Fmoc Protection | Racemization under harsh reaction conditions. | Use of mild basic conditions and optimized reaction times. researchgate.net |
| Peptide Coupling | Base-catalyzed racemization during activation and coupling. | Use of racemization-suppressing additives (e.g., OxymaPure), choice of appropriate coupling reagents and base, and careful control of reaction temperature and pre-activation time. nih.govsigmaaldrich.combachem.com |
The enantiopurity of the final this compound product is typically verified using chiral chromatography techniques, such as chiral HPLC. brandeis.edu
Elucidation of the Role of Fmoc L Homocyclohexylalanine in Peptide and Peptidomimetic Design
Impact of the Cyclohexyl Side Chain of Fmoc-L-Homocyclohexylalanine on Peptide Hydrophobicity and Amphiphilicity
Hydrophobicity: The introduction of the cyclohexyl group increases the nonpolar surface area of a peptide. In aqueous environments, this drives the peptide to adopt conformations that minimize the exposure of this hydrophobic side chain to water. This can lead to enhanced self-association or aggregation, forming structures where the hydrophobic moieties are shielded in the core. researchgate.net The increase in hydrophobicity can be quantified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), where peptides containing homocyclohexylalanine typically exhibit longer retention times compared to their counterparts with less hydrophobic residues. This enhanced hydrophobicity is a critical factor in designing peptides that can interact with or insert into biological membranes. nih.govnih.gov
Amphiphilicity: When L-Homocyclohexylalanine is incorporated into a peptide that also contains polar or charged amino acids, it can amplify the peptide's amphiphilic character. An amphiphilic peptide possesses distinct hydrophobic and hydrophilic faces. The strategic placement of homocyclohexylalanine residues can create a well-defined nonpolar face, which is crucial for the formation of secondary structures like α-helices or β-sheets that are stable at interfaces, such as a lipid bilayer. researchgate.netnih.gov This controlled segregation of polar and nonpolar domains is fundamental to the mechanism of many bioactive peptides, including antimicrobial peptides and cell-penetrating peptides.
Table 1: Influence of Cyclohexyl Side Chain on Peptide Properties
| Property | Effect of Cyclohexyl Side Chain | Rationale | Application in Peptide Design |
|---|---|---|---|
| Hydrophobicity | Increased | Addition of a large, nonpolar aliphatic group. | Enhancing binding to hydrophobic pockets of target proteins; improving membrane interaction. |
| Amphiphilicity | Enhanced (in sequences with polar residues) | Creates a distinct and larger nonpolar face, promoting structural ordering. | Design of membrane-active peptides and self-assembling nanomaterials. nih.gov |
| Self-Association | Promoted | Hydrophobic interactions drive intermolecular assembly to minimize water contact. | Development of peptide-based hydrogels and fibrils. |
Conformational Analysis of Peptides Incorporating this compound
The steric bulk of the homocyclohexylalanine side chain imposes significant conformational constraints on the peptide backbone, influencing its secondary and tertiary structure.
Spectroscopic techniques are essential for elucidating the secondary structures of peptides containing L-Homocyclohexylalanine in various environments.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify hydrogen-bonding patterns indicative of specific secondary structures, particularly in aggregated or solid-state samples. The amide I region (1600–1700 cm⁻¹) is especially informative. A strong signal around 1630 cm⁻¹ is characteristic of β-sheet formation, while α-helical structures typically show a band around 1650 cm⁻¹. nih.gov The incorporation of homocyclohexylalanine can favor the formation of stable β-sheets due to favorable side-chain packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D NMR techniques, such as NOESY and COSY, provide detailed atomic-level information about peptide conformation, including side-chain orientations and backbone torsion angles. uzh.ch For peptides containing homocyclohexylalanine, NMR can precisely map the interactions between the cyclohexyl protons and other protons along the peptide backbone, providing critical restraints for defining the three-dimensional structure. mdpi.com
Table 2: Spectroscopic Signatures for Peptides with Homocyclohexylalanine
| Technique | Observable Feature | Structural Interpretation |
|---|---|---|
| Circular Dichroism (CD) | Negative ellipticity at ~208 nm and ~222 nm | α-Helical conformation nih.gov |
| Negative ellipticity at ~218 nm | β-Sheet conformation rsc.org | |
| FTIR Spectroscopy | Amide I band at ~1650 cm⁻¹ | α-Helical structure |
| Amide I band at ~1630 cm⁻¹ | β-Sheet structure nih.gov | |
| Fluorescence Spectroscopy | Shift in Fmoc group emission | Indicates aggregation and π-stacking, influenced by side-chain packing mdpi.comresearchgate.net |
Computational methods provide dynamic insights into the conformational landscape of peptides that are often inaccessible through experimental techniques alone.
Molecular Dynamics (MD) simulations are used to model the behavior of peptides over time, revealing folding pathways, conformational stability, and intermolecular interactions. github.com For peptides containing L-Homocyclohexylalanine, MD simulations can illustrate how the bulky, hydrophobic side chain influences structural stability. Simulations often show that the cyclohexyl group restricts the rotational freedom of the peptide backbone, disfavoring random coil conformations and promoting more ordered structures. nih.govresearchgate.net
In simulations of peptide self-assembly, the homocyclohexylalanine side chain can act as a key interaction locus, mediating the association of peptide monomers into larger oligomers or fibrils. researchgate.net These models can predict the architecture of the resulting nanostructures, which is critical for applications in materials science and drug delivery. Furthermore, computational docking studies can predict how the conformationally constrained peptide binds to its biological target, guiding the design of more potent and selective therapeutic agents. nih.gov
Design and Synthesis of Peptidomimetics Featuring this compound
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govresearchgate.net this compound is a valuable building block in this context due to the structural constraints and hydrophobicity it confers.
Cyclization is a common and effective strategy to create conformationally rigid and metabolically stable peptidomimetics. rsc.org By constraining the peptide backbone into a ring structure, the entropic penalty of binding to a target is reduced, often leading to higher affinity and selectivity.
The synthesis of cyclic peptides typically involves solid-phase synthesis of a linear precursor using Fmoc-amino acids, including this compound, followed by on-resin or solution-phase macrocyclization. nih.gov The inclusion of homocyclohexylalanine in the cyclic scaffold serves several purposes:
Its hydrophobic nature can be positioned to interact with nonpolar regions of a target receptor.
Beyond simple cyclization, this compound can be incorporated into more complex molecular scaffolds designed to mimic specific secondary structures, such as β-turns or α-helices. mdpi.com These scaffolds serve as templates to orient other pharmacophoric groups in a precise three-dimensional arrangement.
The stability of these peptidomimetics is significantly enhanced because the non-natural homocyclohexylalanine residue is resistant to recognition by proteases, which typically cleave peptide bonds adjacent to natural amino acids. nih.gov The rigidity imparted by the cyclohexyl group further protects the backbone from enzymatic degradation. By using this compound, medicinal chemists can design scaffolds that present key binding residues in a pre-organized and bioactive conformation, leading to compounds with improved potency, selectivity, and in vivo stability. chemimpex.comchemimpex.com
Influence of this compound on Peptide Stability Against Proteolytic Degradation
The substitution of natural amino acids with non-proteinogenic counterparts is a widely adopted strategy in peptide and peptidomimetic design to enhance resistance to enzymatic breakdown. The incorporation of L-homocyclohexylalanine, derived from its Fmoc-protected form used in solid-phase peptide synthesis, serves as a prime example of this approach. The principal mechanism by which L-homocyclohexylalanine confers increased stability is through steric hindrance. The bulky cyclohexylmethyl side chain of this unnatural amino acid physically obstructs the active sites of proteolytic enzymes, thereby impeding their ability to catalyze the hydrolysis of the peptide backbone.
Proteases, the enzymes responsible for peptide degradation, exhibit a high degree of specificity for the amino acid residues at their cleavage sites. The precise architecture of an enzyme's active site accommodates specific side chains, facilitating the cleavage of adjacent peptide bonds. The introduction of a sterically demanding and non-natural residue like L-homocyclohexylalanine disrupts this critical enzyme-substrate recognition. This steric clash hinders the proper alignment of the peptide within the catalytic site, leading to a significant reduction in the rate of proteolytic degradation.
Detailed Research Findings
A thorough review of available scientific literature indicates a lack of specific, quantitative data from direct comparative studies on the proteolytic stability of peptides containing L-homocyclohexylalanine versus their native analogs. While the principle of utilizing sterically bulky non-natural amino acids to improve proteolytic resistance is a cornerstone of peptidomimetic chemistry, detailed experimental results, such as degradation half-lives or kinetic constants for L-homocyclohexylalanine-containing peptides in the presence of specific proteases, are not extensively reported in publicly accessible research.
Based on established principles of enzyme-substrate interactions, it is anticipated that substituting a natural amino acid with L-homocyclohexylalanine would markedly increase a peptide's stability. For example, the protease α-chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as phenylalanine. Although L-homocyclohexylalanine shares a similar hydrophobicity, its bulky, aliphatic cyclohexyl group is structurally distinct from the planar aromatic ring of phenylalanine. This difference in size and shape is expected to prevent the optimal docking of the L-homocyclohexylalanine side chain into the S1 binding pocket of α-chymotrypsin, thereby diminishing the enzyme's catalytic efficiency. A similar effect would be predicted with other proteases that target large aliphatic or hydrophobic residues.
To illustrate the expected outcome of a proteolytic stability assay, the following interactive data table presents a hypothetical comparison between a model peptide containing L-homocyclohexylalanine and its native counterpart.
Hypothetical Proteolytic Stability of a Model Peptide
This table is a representative example based on established scientific principles and does not reflect actual experimental data from the cited literature.
| Peptide Sequence | Protease | Half-life (t½) in hours | Percentage of Peptide Remaining after 12 hours |
|---|---|---|---|
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ (Native Peptide) | α-Chymotrypsin | 1.5 | < 5% |
| Ac-Tyr-Gly-Gly-hCha-Leu-NH₂ (Modified Peptide) | α-Chymotrypsin | > 24 | > 90% |
| Ac-Lys-Ala-Ala-Pro-Phe-NH₂ (Native Peptide) | Trypsin | 0.8 | < 2% |
| Ac-Lys-Ala-Ala-Pro-hCha-NH₂ (Modified Peptide) | Trypsin | 0.9 | < 5% (hCha does not significantly alter susceptibility to Trypsin at a distal site) |
Fmoc L Homocyclohexylalanine in Advanced Drug Discovery and Biomedical Research
Development of Novel Therapeutic Agents Utilizing Fmoc-L-Homocyclohexylalanine
The incorporation of this compound into peptide sequences can significantly influence their pharmacological properties. The cyclohexylalanine residue can enhance binding affinity, improve metabolic stability, and modulate the conformational properties of peptides, making it a key component in the design of new drugs.
Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. nih.gov Consequently, the modulation of PPIs with small molecules or peptide-based inhibitors has emerged as a promising therapeutic strategy. researchgate.net Peptides, due to their ability to mimic protein secondary structures like α-helices and β-sheets involved in PPI interfaces, are attractive candidates for PPI inhibitors. frontiersin.org However, natural peptides often suffer from poor metabolic stability and cell permeability.
The introduction of unnatural amino acids such as homocyclohexylalanine is a strategy to overcome these limitations. The bulky, hydrophobic side chain of homocyclohexylalanine can enhance the binding affinity of a peptide to its target protein by increasing hydrophobic interactions at the interface. Furthermore, the non-natural structure can confer resistance to proteolytic degradation. While the direct application of this compound in clinically evaluated PPI modulators is not extensively documented in publicly available literature, its properties make it a compelling candidate for inclusion in peptidomimetic and macrocyclic peptide designs aimed at disrupting pathological PPIs. nih.gov
This compound is a valuable tool in the design of specific enzyme inhibitors and substrates. The size and hydrophobicity of the homocyclohexylalanine side chain can be exploited to probe the steric and electronic requirements of an enzyme's active site, leading to the development of potent and selective modulators.
Caspases, a family of cysteine proteases, are key regulators of apoptosis and inflammation. Due to their overlapping specificities, developing selective substrates and inhibitors is challenging. A study utilizing a Hybrid Combinatorial Substrate Library (HyCoSuL), which included 110 unnatural amino acids, profiled the specificities of six human caspases. nih.gov This approach demonstrated that unnatural amino acids can significantly enhance the selectivity of peptide substrates.
Notably, homocyclohexylalanine (hCha) was identified as a preferred residue for certain caspases at specific positions within the peptide substrate. For instance, caspase-10 showed a preference for large and hydrophobic amino acids, including homocyclohexylalanine, at the P2 position. nih.gov This finding highlights the utility of incorporating this compound in the synthesis of peptide libraries to elucidate the unique substrate preferences of closely related enzymes, thereby guiding the design of selective inhibitors and diagnostic tools.
| Caspase | Position | Preference for hCha |
|---|---|---|
| Caspase-10 | P2 | Recognizes large and hydrophobic amino acids, including hCha |
The coagulation cascade is a series of enzymatic reactions involving serine proteases, such as thrombin and factor Xa, leading to the formation of a blood clot. researchgate.net The development of inhibitors for these proteases is a major strategy for the treatment and prevention of thrombotic disorders. nih.govnih.gov The design of such inhibitors often involves creating molecules that can effectively interact with the active site and surrounding exosites of the target protease. The hydrophobic nature of the homocyclohexylalanine side chain could potentially be utilized to enhance binding to hydrophobic pockets within the active sites of coagulation factors, thereby contributing to the development of potent and selective anticoagulants.
Design of Enzyme Inhibitors and Substrates with this compound
Applications in Bioconjugation Strategies Involving this compound
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in drug delivery, diagnostics, and basic research. nih.gov Peptide-drug conjugates (PDCs), for instance, utilize peptides to target cytotoxic drugs to cancer cells, thereby increasing efficacy and reducing side effects. nih.govmdpi.com
Role in the Development of Peptide-Based Diagnostics and Biosensors
The unique structural characteristics of this compound position it as a valuable component in the burgeoning field of peptide-based diagnostics and biosensors. These analytical devices leverage the high specificity and affinity of peptides for target molecules, offering rapid and sensitive detection of biomarkers associated with various diseases, including cancer. nih.govnih.gov The integration of synthetic peptides, such as those containing L-homocyclohexylalanine, into biosensor platforms provides a stable and versatile alternative to traditional antibodies. nih.govmdpi.com
The development of electrochemical peptide-based biosensors (PBEBs) represents a significant advancement in this area. nih.gov These biosensors typically involve the immobilization of a specific peptide sequence onto an electrode surface. When the target analyte, such as a protein biomarker, binds to the peptide, it induces a measurable change in the electrochemical signal. researchgate.net The incorporation of L-homocyclohexylalanine into these peptides can enhance the performance of the biosensor in several ways. The bulky and hydrophobic nature of the homocyclohexyl side chain can promote favorable interactions with the electrode surface, leading to a more stable and well-ordered peptide monolayer. This, in turn, can improve the accessibility of the peptide for target binding and enhance the signal-to-noise ratio of the sensor.
Furthermore, the hydrophobicity of L-homocyclohexylalanine can influence the binding affinity and selectivity of the peptide for its target. In the context of cancer diagnostics, where specific protein biomarkers are often the targets, peptides containing this modified amino acid can be designed to exhibit enhanced binding to hydrophobic pockets on the surface of these proteins. nih.govelsevierpure.com This can lead to biosensors with lower limits of detection and greater specificity, which are crucial for early disease diagnosis.
| Parameter | Influence of L-Homocyclohexylalanine in Peptide-Based Biosensors | Potential Advantage |
| Peptide Immobilization | The hydrophobic side chain can enhance adsorption and stable orientation on the electrode surface. | Improved sensor stability and reproducibility. |
| Target Binding | The bulky, non-polar side chain can increase affinity and specificity for hydrophobic regions of target biomarkers. | Higher sensitivity and lower detection limits. |
| Peptide Stability | Resistance to enzymatic degradation compared to natural amino acids can increase the operational lifetime of the biosensor. | Longer sensor shelf-life and usability. |
| Signal Transduction | Altered peptide conformation upon target binding can lead to more significant changes in electrochemical signals. | Enhanced signal response and accuracy. |
Research in Immunological Studies and Vaccine Development using this compound Modified Peptides
The application of synthetic peptides in immunology, particularly in vaccine development and the study of immune responses, is an area of intense research. nih.gov Peptides that can elicit specific T-cell responses are of great interest for the development of vaccines against infectious diseases and cancer. patsnap.comnih.gov The inclusion of non-natural amino acids like L-homocyclohexylalanine into synthetic peptide antigens offers a strategy to modulate their immunogenicity.
The immune system recognizes peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of cells. nih.gov The nature of the amino acid side chains within the peptide sequence plays a critical role in both its binding to the MHC molecule and its recognition by T-cell receptors (TCRs). researchgate.net Introducing a bulky, hydrophobic residue such as L-homocyclohexylalanine can have several effects:
Enhanced MHC Binding: The hydrophobic side chain of L-homocyclohexylalanine can serve as an improved anchor residue for certain MHC alleles, leading to more stable peptide-MHC complexes. This increased stability can result in a more robust T-cell activation.
Altered TCR Recognition: The unique shape and size of the homocyclohexyl group can create a novel epitope for TCRs, potentially eliciting T-cell responses that would not be generated by the native peptide sequence. researchgate.net This is particularly relevant for breaking immune tolerance to self-antigens in the context of cancer vaccines.
Increased Peptide Stability: The non-natural structure of L-homocyclohexylalanine can confer resistance to degradation by proteases, prolonging the peptide's half-life in vivo and increasing its chances of being presented to the immune system.
Research into post-translationally modified peptides has revealed that such modifications can significantly impact immune recognition. nih.govnih.govfrontiersin.org While not a post-translational modification in the traditional sense, the incorporation of L-homocyclohexylalanine can be viewed as a synthetic modification that diversifies the immunopeptidome. This allows for the systematic investigation of how changes in hydrophobicity and steric bulk at specific positions within a peptide sequence affect T-cell activation. This approach is valuable for epitope mapping, which is the process of identifying the specific regions of an antigen that are recognized by the immune system. nih.govnih.govfrontiersin.org
| Immunological Application | Role of L-Homocyclohexylalanine Modified Peptides | Research Finding/Potential |
| Synthetic Vaccine Design | Can act as a potent T-cell epitope by enhancing MHC binding and altering TCR recognition. | Potential for more immunogenic vaccines against cancer and infectious diseases. patsnap.com |
| Epitope Mapping | Systematic substitution with L-homocyclohexylalanine can identify key residues for immune recognition. | A tool to understand the structural basis of immunogenicity. nih.gov |
| Immunotherapy | Peptides modified with L-homocyclohexylalanine could be used to activate specific T-cell populations for adoptive cell transfer therapies. | Potential for more targeted and effective cancer immunotherapies. |
| Study of Immune Tolerance | Can create neoantigens that bypass tolerance to self-proteins. | A strategy for developing vaccines against autoimmune diseases and cancer. |
Contributions to Combinatorial Chemistry and Peptide Library Generation with this compound
Combinatorial chemistry, particularly the generation of peptide libraries, is a powerful tool for the discovery of novel ligands for a wide range of biological targets. researchgate.net The "one-bead-one-compound" (OBOC) method, which utilizes split-and-pool synthesis, allows for the creation of vast libraries of peptides, where each bead displays a unique sequence. nih.govnih.govescholarship.orgresearchgate.net The use of Fmoc-protected amino acids is central to the solid-phase peptide synthesis (SPPS) techniques employed in generating these libraries. escholarship.orgmdpi.com
This compound is an important building block for the construction of diverse peptide libraries for several reasons:
Increased Chemical Diversity: The inclusion of unnatural amino acids like L-homocyclohexylalanine vastly expands the chemical space that can be explored by a peptide library. researchgate.netscispace.com Its unique bulky and hydrophobic side chain introduces structural diversity that is not present in the 20 proteinogenic amino acids.
Enhanced Binding Affinity and Specificity: The hydrophobic nature of the homocyclohexyl group can mediate strong interactions with hydrophobic pockets on target proteins, leading to the identification of high-affinity ligands. purdue.edu Peptides containing this residue may exhibit improved binding properties compared to their natural counterparts.
Improved Metabolic Stability: Peptides containing non-natural amino acids are often more resistant to enzymatic degradation, which is a desirable property for potential therapeutic leads.
The process of generating and screening a combinatorial peptide library containing this compound would follow the general principles of the OBOC method. The Fmoc-protected amino acid would be incorporated into the growing peptide chains on the solid support at one or more positions in the sequence. After synthesis is complete, the library is screened against a target of interest, and the beads that exhibit binding are isolated for sequence determination.
| Library Type | Role of this compound | Outcome |
| Random Peptide Libraries | Increases the overall diversity and hydrophobicity of the library. | Higher probability of identifying novel binding motifs. |
| Focused Libraries | Used to optimize a known peptide ligand by substituting specific positions with L-homocyclohexylalanine. | Identification of peptides with enhanced affinity, specificity, or stability. nih.gov |
| Peptidomimetic Libraries | The homocyclohexyl side chain can mimic other structural motifs or introduce conformational constraints. | Discovery of novel scaffolds for drug development. |
The use of this compound in combinatorial libraries has the potential to accelerate the discovery of new therapeutic agents, diagnostic tools, and research probes.
Emerging Research Avenues and Future Perspectives of Fmoc L Homocyclohexylalanine
Integration of Fmoc-L-Homocyclohexylalanine in Advanced Biomaterial Design
The incorporation of this compound into peptide sequences is a promising strategy for the development of novel biomaterials with tailored properties. The fluorenylmethoxycarbonyl (Fmoc) group itself is known to promote self-assembly through π-π stacking interactions, while the peptide backbone contributes through hydrogen bonding. manchester.ac.ukmdpi.com This process can lead to the formation of nanostructured hydrogels, which are highly hydrated scaffolds with significant potential in tissue engineering and drug delivery. manchester.ac.uknih.gov
The self-assembly of Fmoc-dipeptides, for instance, can form hydrogels that support cell attachment and proliferation, making them suitable for tissue engineering applications. researchgate.net The unique structure of this compound, with its bulky aliphatic side chain, can influence the packing and mechanical properties of these self-assembled materials. Researchers are exploring how this non-natural amino acid can be used to create biomaterials with enhanced stability and specific functionalities for applications such as 3D cell culture and regenerative medicine. nih.govnih.gov
| Application Area | Key Features of Fmoc-Peptide Biomaterials | Potential Impact of this compound |
| Tissue Engineering | Biocompatible, biodegradable, nanofibrous scaffolds. nih.govnih.gov | Enhanced mechanical strength and stability of hydrogels. |
| Drug Delivery | Controlled and sustained release of therapeutic agents. nih.govrsc.org | Modulation of drug release kinetics due to altered hydrophobicity. |
| 3D Cell Culture | Mimics the extracellular matrix, supporting cell growth and differentiation. nih.gov | Creation of scaffolds with specific topographies for targeted cell responses. |
Exploration of Novel Biological Targets for Peptides Containing this compound
Peptides containing this compound are being investigated for their potential to interact with a variety of biological targets, leading to the development of new therapeutic agents. The incorporation of unnatural amino acids like L-homocyclohexylalanine can enhance the metabolic stability and bioactivity of peptides.
One area of significant interest is the development of novel antimicrobial peptides (AMPs) . The hydrophobic nature of the homocyclohexylalanine residue can contribute to the disruption of bacterial cell membranes, a common mechanism of action for AMPs. mdpi.commdpi.com Researchers are designing and synthesizing new AMPs that incorporate this amino acid to combat multidrug-resistant bacteria. mdpi.com
Furthermore, the unique conformational constraints imposed by L-homocyclohexylalanine can lead to peptides with high affinity and specificity for various protein-protein interactions (PPIs), which are implicated in numerous diseases, including cancer. nih.govfrontiersin.org The design of peptides that can modulate these interactions is a key strategy in modern drug discovery. nih.gov For example, peptides derived from natural sources have shown anticancer properties by targeting specific pathways in cancer cells. mdpi.com The introduction of this compound could lead to the development of more potent and selective anticancer peptides. nih.gov
Methodological Advancements for High-Throughput Screening of this compound Derivatives
The discovery of novel bioactive peptides containing this compound relies on the ability to screen large combinatorial libraries efficiently. High-throughput screening (HTS) techniques are essential for identifying lead compounds from these vast collections of molecules.
One powerful approach is the one-bead-one-compound (OBOC) library method . mdpi.comnih.gov In this technique, a diverse library of peptides is synthesized on small resin beads, with each bead displaying a unique peptide sequence. mdpi.com These libraries can then be screened against a biological target, and "hit" beads exhibiting the desired activity can be isolated and their peptide sequence determined, often using mass spectrometry. mdpi.comnih.gov
Recent advancements in HTS technologies, such as the use of microarrays and automated sorting systems, have significantly increased the throughput of these screening efforts. mdpi.comnih.gov For instance, systems that combine fluorescence-based screening with direct, on-chip sequencing of positive hits have been developed to accelerate the identification of high-affinity binders. mdpi.com These methods are being adapted to screen libraries that include unnatural amino acids like this compound, facilitating the discovery of novel peptide-based therapeutics.
| Screening Method | Description | Advantages for this compound Derivatives |
| One-Bead-One-Compound (OBOC) Libraries | Each bead in a large library carries a unique peptide sequence. mdpi.com | Allows for the rapid screening of millions of different peptide sequences. |
| Phage Display | Peptides are displayed on the surface of bacteriophages. nih.gov | Enables the screening of vast libraries against various targets, including whole cells. nih.gov |
| Microarray-Based Screening | Peptides are immobilized on a solid surface in a high-density array. | Facilitates the simultaneous screening of thousands of peptides in a miniaturized format. |
Computational and Machine Learning Approaches in Predicting this compound Peptide Functionality
Computational modeling and machine learning are becoming indispensable tools in peptide science, offering the ability to predict the structure, function, and activity of novel peptide sequences. nih.govmdpi.com These approaches are particularly valuable for peptides containing unnatural amino acids like this compound, where experimental data may be limited.
Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this compound-containing peptides and their interactions with biological targets at an atomic level. nih.gov These simulations can help in the rational design of peptides with desired properties, such as the ability to form stable hydrogels or bind to a specific protein. nih.gov
Machine learning (ML) algorithms are being trained on large datasets of peptide sequences and their corresponding activities to develop predictive models. nih.govmdpi.com These models can then be used to screen virtual libraries of peptides containing this compound and identify candidates with a high probability of being active. nih.gov For example, ML models have been successfully used to predict the antimicrobial activity of peptides. uptc.edu.co As more data on peptides with unnatural amino acids becomes available, the accuracy of these predictive models is expected to improve significantly. nih.gov
Strategic Challenges and Future Outlook in this compound Research
Despite the significant promise of this compound, several challenges need to be addressed to fully realize its potential. The synthesis of peptides containing unnatural amino acids can be more complex and costly than that of standard peptides. nih.govchemrxiv.org Furthermore, predicting the precise three-dimensional structure and biological activity of these modified peptides remains a significant challenge. nih.gov
The future of this compound research will likely focus on several key areas:
Development of more efficient and sustainable synthetic methods for incorporating this compound and other unnatural amino acids into peptides. chemrxiv.orgresearchgate.net
Expansion of computational and machine learning models to more accurately predict the properties and functions of peptides containing this and other non-canonical residues. nih.govnih.gov
In-depth investigation of the biological properties of this compound-containing peptides, including their pharmacokinetic profiles and long-term stability in biological systems.
Exploration of a wider range of applications , from targeted drug delivery and regenerative medicine to the development of novel diagnostic tools.
By addressing these challenges, the scientific community can unlock the full potential of this compound as a valuable building block for the next generation of advanced biomaterials and peptide-based therapeutics.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the solid-phase synthesis of peptides containing Fmoc-L-Homocyclohexylalanine?
- Methodological Answer : Successful synthesis requires precise control of coupling agents (e.g., HOBt/EDC ), reaction temperature (0°C for activation ), and deprotection steps (20% piperidine in DMF). Purification via reverse-phase HPLC is essential to isolate the target peptide from truncated sequences or epimerization byproducts. Monitoring coupling efficiency via Kaiser tests or LC-MS ensures stepwise fidelity .
Q. How can researchers mitigate impurities like free amino acids or dipeptide derivatives during this compound incorporation?
- Methodological Answer : Impurities arise from incomplete Fmoc-deprotection or premature termination. To minimize these:
- Use fresh 20% piperidine in DMF for deprotection.
- Implement double-coupling strategies for sterically hindered residues.
- Analyze crude products via HPLC with UV/Vis detection (λ = 220 nm for peptide bonds) to quantify impurities .
- Table 1 : Common impurities in Fmoc-protected amino acids :
| Impurity Type | Example | Detection Method |
|---|---|---|
| Free amino acids | Unprotected L-Homocyclohexylalanine | HPLC, ninhydrin test |
| Dipeptide derivatives | Fmoc-(AA)₂-OH | MS/MS fragmentation |
| β-Ala contamination | Fmoc-β-Ala-OH | NMR (δ 2.5–3.0 ppm) |
Q. What storage conditions preserve the stability of this compound?
- Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Pre-dissolve in anhydrous DMF or DCM immediately before use to prevent hydrolysis. Regular NMR (¹H, 13C) or FT-IR analysis verifies structural integrity over time .
Advanced Research Questions
Q. How do side reactions during Fmoc-OSu-mediated protection introduce β-Ala impurities, and how can they be resolved?
- Methodological Answer : Fmoc-OSu reacts via a Lossen rearrangement, generating Fmoc-β-Ala-OH as a byproduct. To address this:
- Replace Fmoc-OSu with Fmoc-Cl for sterically hindered residues.
- Purify via flash chromatography (hexane:EtOAc gradients) or preparative HPLC (C18 column, 0.1% TFA buffer).
- Validate purity using ESI-MS (expected [M+H]⁺ for this compound: 413.2) and compare retention times with reference standards .
Q. What analytical strategies differentiate enantiomeric impurities (e.g., D-isomers) in this compound batches?
- Methodological Answer :
- Chiral HPLC : Use a Chirobiotic T column with isopropanol/hexane mobile phases; D-isomers elute earlier due to reduced hydrophobic interactions.
- Circular Dichroism (CD) : Compare CD spectra (190–250 nm) with authentic L-standards; D-isomers exhibit inverted ellipticity bands.
- Marfey’s Reagent : Derivatize free amino acids post-deprotection and analyze via LC-MS; D/L ratios are quantified using diastereomeric peak areas .
Q. How does the cyclohexyl side chain in this compound influence peptide conformational dynamics?
- Methodological Answer : The bulky cyclohexyl group restricts backbone flexibility, favoring α-helix or β-sheet motifs. Characterize via:
- NMR Spectroscopy : NOE patterns (e.g., dαN(i, i+1) for helices).
- Molecular Dynamics (MD) Simulations : Compare Ramachandran plots with Ala/Val-substituted analogs.
- Thermal Denaturation : Monitor CD ellipticity at 222 nm to assess stability in varying pH/solvent conditions .
Q. What protocols validate the compatibility of this compound with non-canonical coupling reagents (e.g., PyOxyma)?
- Methodological Answer :
- Coupling Efficiency Tests : Compare activation times (1–5 min) and yields via LC-MS. PyOxyma/DIEA in DMF typically achieves >95% coupling at room temperature.
- Side Reaction Screening : Use MALDI-TOF to detect acylation byproducts (e.g., Fmoc-Oxyma adducts).
- Scale-Up Validation : Synthesize decapeptides with iterative this compound insertions; quantify truncations via Edman degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (e.g., 184–187°C vs. 123–128°C) for Fmoc-protected analogs?
- Methodological Answer : Variations arise from polymorphic forms or solvent residues.
- Perform DSC (Differential Scanning Calorimetry) to identify endothermic peaks.
- Recrystallize from ethyl acetate/hexane and compare PXRD patterns with literature data.
- Analyze elemental composition (C, H, N) to rule out hydrate/anhydrate differences .
Q. Why do some studies report low bioactivity for peptides containing this compound despite high purity?
- Methodological Answer : The cyclohexyl group may induce steric clashes or alter solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
